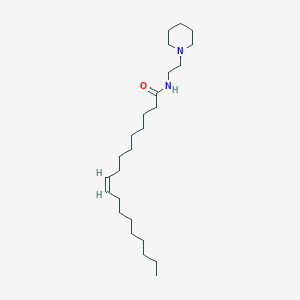
(Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide is a synthetic organic compound characterized by the presence of a piperidine ring and an octadec-9-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 1,5-dibromopentane, which undergoes cyclization to form piperidine.
Attachment of the Ethyl Group: The piperidine derivative is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to form N-(2-piperidin-1-ylethyl)piperidine.
Formation of the Octadec-9-enamide Moiety: The final step involves the reaction of N-(2-piperidin-1-ylethyl)piperidine with octadec-9-enoic acid or its derivatives under amide-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-piperidin-1-ylethyl)octadecanamide: Similar structure but lacks the double bond in the octadec-9-enamide moiety.
N-(2-piperidin-1-ylethyl)hexadecanamide: Similar structure but with a shorter alkyl chain.
N-(2-piperidin-1-ylethyl)octadec-9,12-dienamide: Similar structure but with additional double bonds in the alkyl chain.
Uniqueness
(Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide is unique due to the presence of the (Z)-configuration double bond in the octadec-9-enamide moiety, which may impart specific chemical and biological properties that are distinct from its analogs.
Properties
CAS No. |
56252-86-9 |
|---|---|
Molecular Formula |
C25H48N2O |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
(Z)-N-(2-piperidin-1-ylethyl)octadec-9-enamide |
InChI |
InChI=1S/C25H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-25(28)26-21-24-27-22-18-16-19-23-27/h9-10H,2-8,11-24H2,1H3,(H,26,28)/b10-9- |
InChI Key |
CXQLAPZPEQBSGL-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN1CCCCC1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


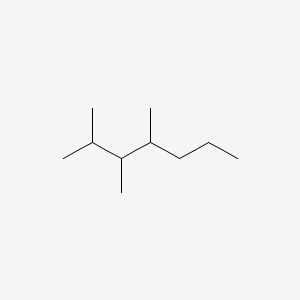
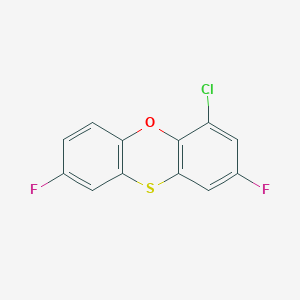
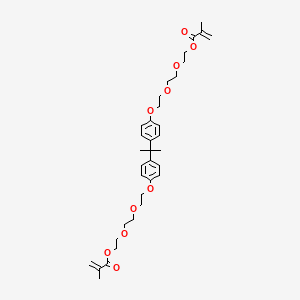
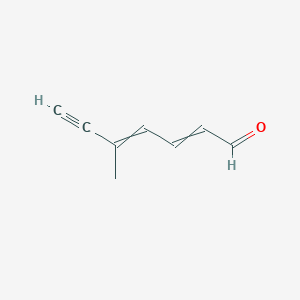
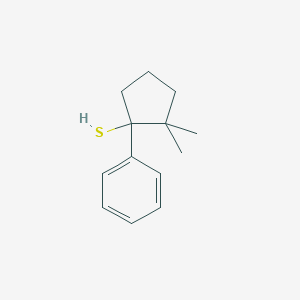
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
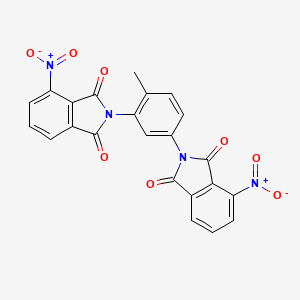
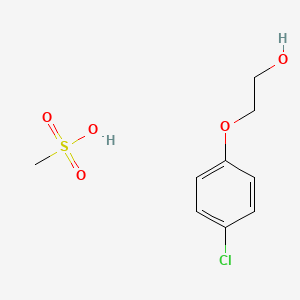

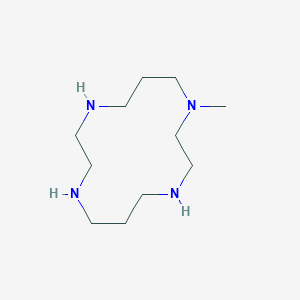
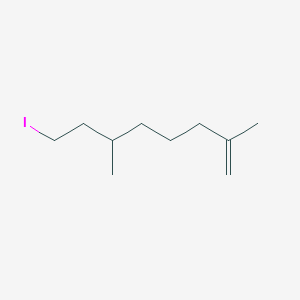
![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
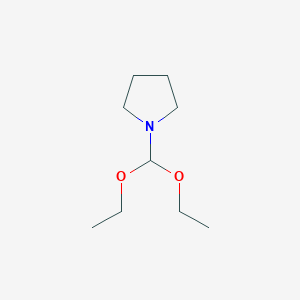
![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)
